

Spectroscopic Analysis of 2,5-diisopropyl-p-xylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diisopropyl-p-xylene

Cat. No.: B085143

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2,5-diisopropyl-p-xylene**, a substituted aromatic hydrocarbon. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in chemical synthesis, characterization, and drug development.

Molecular Structure

2,5-diisopropyl-p-xylene

- Molecular Formula: C₁₄H₂₂[\[1\]](#)
- Molecular Weight: 190.33 g/mol [\[1\]](#)[\[2\]](#)
- IUPAC Name: 1,4-dimethyl-2,5-di(propan-2-yl)benzene[\[1\]](#)
- CAS Number: 10375-96-9[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2,5-diisopropyl-p-xylene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.22	Doublet	12H	$-\text{CH}(\text{CH}_3)_2$
2.28	Singlet	6H	$\text{Ar}-\text{CH}_3$
3.25	Septet	2H	$-\text{CH}(\text{CH}_3)_2$
6.95	Singlet	2H	Ar-H

Table 2: ^{13}C NMR Spectroscopic Data[1]

Chemical Shift (δ) ppm	Assignment
21.8	$\text{Ar}-\text{CH}_3$
24.0	$-\text{CH}(\text{CH}_3)_2$
30.5	$-\text{CH}(\text{CH}_3)_2$
126.5	Ar-CH
132.8	Ar-C-CH ₃
144.7	Ar-C-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (aliphatic)
2870	Medium	C-H stretch (aliphatic)
1460	Medium	C-H bend (aliphatic)
1380	Medium	C-H bend (aliphatic)
875	Strong	C-H bend (aromatic, para-substituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data[1][2]

m/z	Relative Intensity	Assignment
190	35%	[M] ⁺ (Molecular Ion)
175	100%	[M-CH ₃] ⁺
133	40%	[M-C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2,5-diisopropyl-p-xylene** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present. The liquid column should be approximately 4-5 cm high.[4]

- The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.[4]
- ^1H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ^{13}C .[5]

Infrared (IR) Spectroscopy

Sample Preparation:

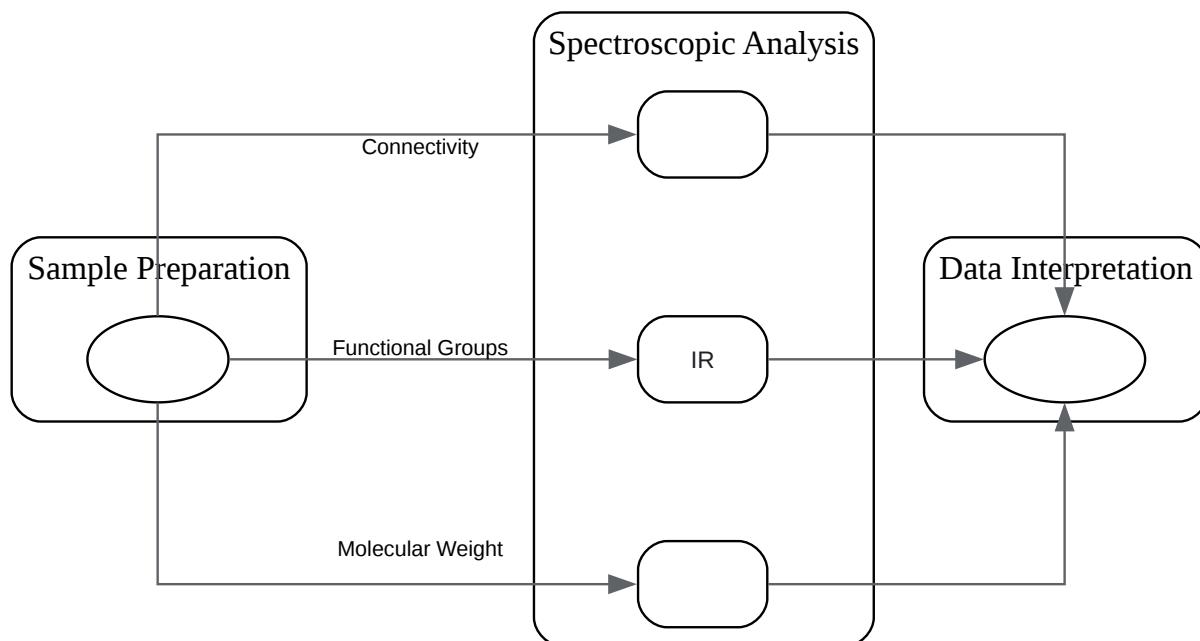
- For a liquid sample like **2,5-diisopropyl-p-xylene**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]
- Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl_4) and placing it in a solution cell.[6]

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the salt plates (or the solvent-filled cell) is first recorded.
- The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.
- The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

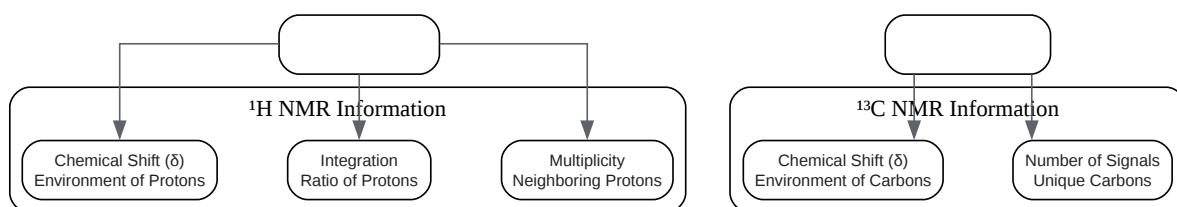
Mass Spectrometry (MS)

Sample Introduction and Ionization:

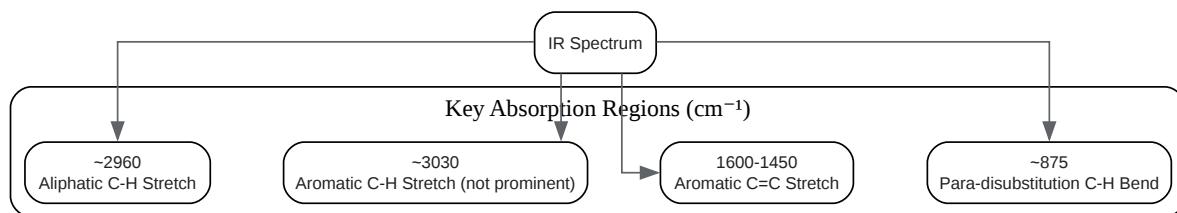

- A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[7][8]
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Ionization (EI). This process removes an electron from the molecule to form a positively charged molecular ion ($[M]^+$).[7][8]

Mass Analysis and Detection:

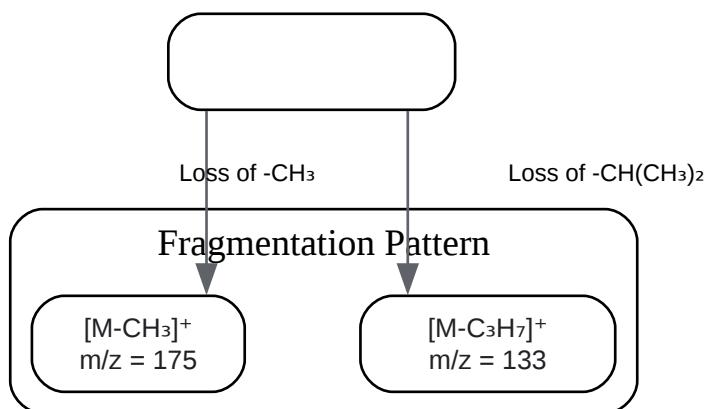
- The newly formed ions are accelerated into the mass analyzer.
- The mass analyzer, which can be a quadrupole or a time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).[9]
- The separated ions are then detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.


Visualizations

The following diagrams illustrate the workflow and interpretation of the spectroscopic data.


[Click to download full resolution via product page](#)

Caption: Overall workflow for molecular structure elucidation using spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: Information derived from ^1H and ^{13}C NMR spectra for structural analysis.

[Click to download full resolution via product page](#)

Caption: Interpretation of key absorption bands in the IR spectrum of an aromatic compound.

[Click to download full resolution via product page](#)

Caption: Fragmentation pathway of **2,5-diisopropyl-p-xylene** in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diisopropyl-p-xylene | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-diisopropyl-p-xylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085143#spectroscopic-data-for-2-5-diisopropyl-p-xylene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com